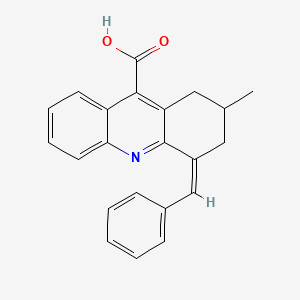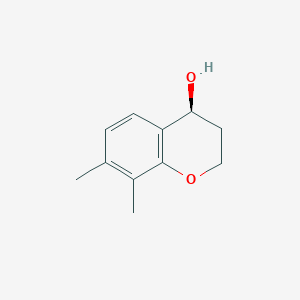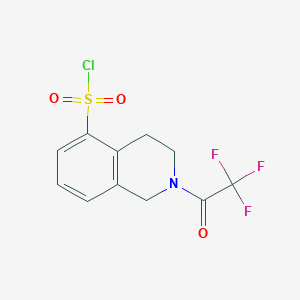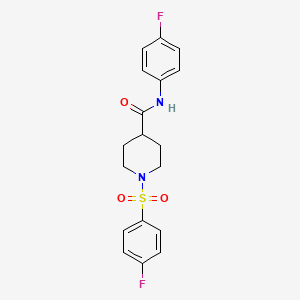
5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is a derivative of tetrahydroisoquinolines (THIQs), which are widely distributed in nature as alkaloids . THIQs have diverse broad-spectrum biological activity and are employed in medicinal chemistry . They are considered ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Synthesis Analysis
A simple and convenient synthesis of “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” is derived from the core structure of tetrahydroisoquinolines (THIQs) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid” include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .科学的研究の応用
Oxidative Demethylation and Synthesis Methods
A study by Kim et al. (2001) explored the facile oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, achieving fine-tuned control over bromination and oxidative reactions. This method could potentially be applied to synthesize derivatives of the chemical compound , emphasizing the importance of selective oxidation in the synthesis of complex organic compounds (Kim et al., 2001).
Antioxidant Evaluation of Pyrazolopyridine Derivatives
Research by Gouda (2012) focused on the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives, demonstrating the potential for similar compounds to act as antioxidants. Such findings could suggest avenues for investigating the antioxidant properties of the compound or its derivatives (Gouda, 2012).
Enantioselective Synthesis and Alkaloid Preparation
Blank and Opatz (2011) reported on the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile, demonstrating the utility of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in alkaloid synthesis. This highlights the potential for the compound to serve as a precursor in synthesizing complex alkaloids (Blank & Opatz, 2011).
Radical Cyclization for Heterocycle Synthesis
Majumdar and Mukhopadhyay (2003) described the synthesis of pyrimidine-annulated heterocycles through radical cyclization, which could provide insights into the synthesis pathways for creating structurally related compounds to the one . Their work illustrates the versatility of radical cyclization in constructing complex heterocycles (Majumdar & Mukhopadhyay, 2003).
Weak Interactions in Derivatives and Complex Formation
Research by Khrustalev et al. (2008) explored weak interactions in barbituric acid derivatives, focusing on intermolecular organic “sandwich” complexes. While not directly related, understanding such weak interactions can be crucial for the study of the compound's potential intermolecular interactions and complex formation capabilities (Khrustalev et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-methyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-10-13(17(23)20-18(24)19-10)8-16(22)21-5-4-11-6-14(25-2)15(26-3)7-12(11)9-21/h6-7H,4-5,8-9H2,1-3H3,(H2,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXLVBSRDXKMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2693555.png)
![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)
![N-[4-[5-(acetamidomethyl)thiophen-2-yl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2693558.png)

![methyl 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2693564.png)


![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2693568.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)


![1-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyrazole](/img/structure/B2693575.png)